3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine
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Overview
Description
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methyl-1,2,4-triazole ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole with a suitable propan-1-amine derivative. One common method involves the use of 4-methyl-4H-1,2,4-triazole-3-thiol, which reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with a propan-1-amine derivative under appropriate conditions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents, solvents, and reaction conditions would be optimized for scalability, yield, and cost-effectiveness. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the proliferation of cancer cells by inducing apoptosis . The compound’s triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound is similar in structure but contains a thiol group instead of a propan-1-amine group.
3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: Another triazole derivative with a bromine and pyridine ring.
Uniqueness
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific combination of a triazole ring and a propan-1-amine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-10-5-8-9-6(10)3-2-4-7/h5H,2-4,7H2,1H3 |
InChI Key |
HKIVZMPMDHNWNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CCCN |
Origin of Product |
United States |
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